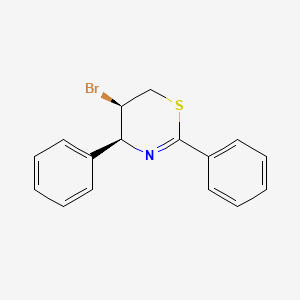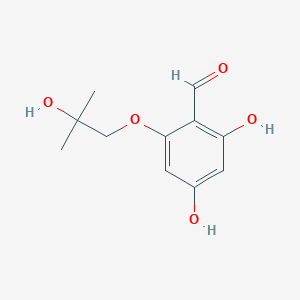
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde is a phenolic aldehyde with a complex structure that includes hydroxyl groups and an aldehyde group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2-hydroxy-2-methylpropyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 2,4-dihydroxybenzaldehyde attacks the carbon atom of the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases like sodium hydroxide or potassium carbonate, and solvents such as methanol or ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzoic acid.
Reduction: 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and fluorescent reagents.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler analog without the 2-hydroxy-2-methylpropoxy group.
3,4-Dihydroxybenzaldehyde: An isomer with hydroxyl groups at different positions on the benzene ring.
2,4-Dimethoxybenzaldehyde: A compound with methoxy groups instead of hydroxyl groups.
Uniqueness
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde is unique due to the presence of the 2-hydroxy-2-methylpropoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
139953-99-4 |
|---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2,4-dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O5/c1-11(2,15)6-16-10-4-7(13)3-9(14)8(10)5-12/h3-5,13-15H,6H2,1-2H3 |
InChI-Schlüssel |
OWCOWEZOBNMPMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=CC(=CC(=C1C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)

![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
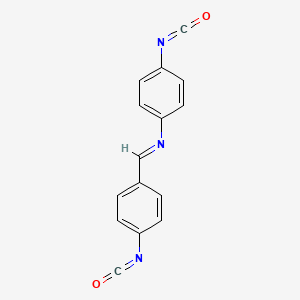
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
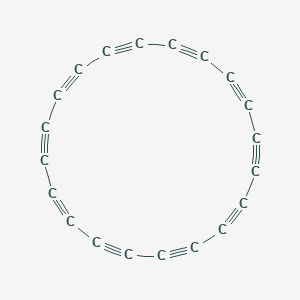
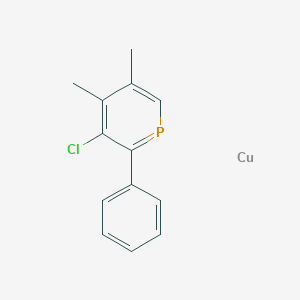
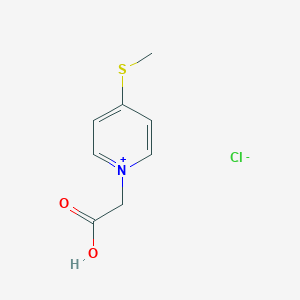
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
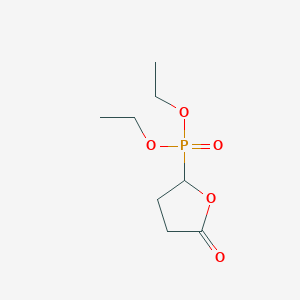

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
